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Compound of Interest

Compound Name:
4-Hydroxy Propafenone-d5

Hydrochloride

CAS No.: 1189863-32-8

Cat. No.: B563528

Get Quote

Molecular Weight, Physicochemical Profiling, and Bioanalytical Applications

Executive Summary
In the high-precision world of DMPK (Drug Metabolism and Pharmacokinetics) and therapeutic

drug monitoring, the accuracy of LC-MS/MS quantification relies heavily on the quality of the

Internal Standard (IS). 4-Hydroxy Propafenone-d5 Hydrochloride serves as the stable

isotope-labeled analog of 4-Hydroxy Propafenone, a metabolite of the Class IC anti-arrhythmic

drug Propafenone.

This guide provides the exact molecular weight specifications required for molarity calculations,

outlines the compound's role in delineating CYP2D6 metabolic pathways, and establishes a

self-validating LC-MS/MS protocol for its use.

Physicochemical Characterization
Accurate preparation of calibration standards requires a precise distinction between the free

base and the salt form molecular weights. For 4-Hydroxy Propafenone-d5, the hydrochloride
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salt is the standard stable form used in laboratories.

Molecular Specifications
Property Specification

Chemical Name 4-Hydroxy Propafenone-d5 Hydrochloride

CAS Number 1189863-32-8

Molecular Formula C₂₁H₂₃D₅ClNO₄

Molecular Weight (HCl Salt) 398.94 g/mol

Molecular Weight (Free Base) 362.48 g/mol

Isotopic Purity ≥ 99% deuterated forms (d5)

Solubility Soluble in Methanol, DMSO, and Water (slightly)

Appearance White to Off-White Solid

Critical Calculation Note: When preparing stock solutions, you must account for the

hydrochloride counterion. To calculate the concentration of the active moiety (free base),

multiply the weighed mass by the Gravimetric Factor (0.908):

Structural Configuration
The "d5" designation typically refers to the incorporation of five deuterium atoms, often located

on the propoxy linker or the phenyl ring to ensure stability and prevent metabolic exchange

(H/D exchange) in aqueous media.

Parent Structure: 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one.[1]

[2][3][4]
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Hydroxylation Site: The 4-hydroxy group is located on the phenyl ring adjacent to the ether

linkage (distinct from the major 5-hydroxy metabolite, though often co-analyzed).

Metabolic Context: The CYP2D6 Pathway
Propafenone exhibits saturable presystemic biotransformation, primarily driven by CYP2D6.

Understanding the relationship between the parent drug and its hydroxylated metabolites is

essential for interpreting clinical data, as the metabolites are pharmacologically active.

Pathway Visualization
The following diagram illustrates the oxidative metabolism of Propafenone, highlighting the

divergence between the 5-Hydroxy (major) and 4-Hydroxy (minor/isomer) pathways.
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Figure 1: Metabolic pathway of Propafenone showing the formation of hydroxylated metabolites

via CYP2D6.

Bioanalytical Protocol: LC-MS/MS Quantification
To quantify 4-Hydroxy Propafenone in biological matrices (plasma/serum), the d5-labeled

analog is used to correct for matrix effects, recovery losses, and ionization variability.

Method Validation Parameters (Self-Validating System)
A robust method must include these internal checks:
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Isotopic Contribution: Verify that the unlabeled analyte does not contribute to the IS channel

(M+5) and vice versa.

Retention Time Matching: The d5-analog should co-elute (or elute slightly earlier due to the

deuterium isotope effect) with the analyte.

Cross-Signal Suppression: Monitor phospholipid transitions (m/z 184) to ensure the elution

window is free of matrix suppression.

Step-by-Step Workflow
A. Sample Preparation (Protein Precipitation)

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

IS Addition: Add 20 µL of 4-Hydroxy Propafenone-d5 HCl working solution (e.g., 100 ng/mL

in MeOH).

Precipitation: Add 200 µL of Acetonitrile (cold). Vortex for 2 minutes.

Centrifugation: Spin at 4,000 rpm for 10 minutes at 4°C.

Transfer: Inject 5 µL of the supernatant directly or dilute 1:1 with water if peak shape requires

focusing.

B. LC-MS/MS Conditions[5]
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,

2.6 µm.

Mobile Phase A: 0.1% Formic Acid in Water.[5]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 3 minutes.

Ionization: ESI Positive Mode.

C. Mass Spectrometry Transitions (MRM)
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Compound Precursor Ion (Q1) Product Ion (Q3)
Collision Energy
(eV)

4-Hydroxy

Propafenone
358.2 [M+H]⁺ 116.1 25

4-Hydroxy

Propafenone-d5 (IS)
363.2 [M+H]⁺ 116.1 / 121.1* 25

*Note: The product ion depends on the position of the d5 label. If the label is on the propoxy

chain, the fragment may shift to 121.1. If on the phenyl ring, it remains 116.1. Always perform a

product ion scan on the neat standard to confirm.
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Figure 2: LC-MS/MS Analytical Workflow for Propafenone Metabolites.

Handling and Stability
Storage: Store solid powder at -20°C. Protect from light and moisture.

Solution Stability: Stock solutions in Methanol are typically stable for 1 month at -20°C.

Reconstitution: Allow the vial to reach room temperature before opening to prevent

condensation, which can hydrolyze the HCl salt or degrade the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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